molecular formula C16H24N4O2S B2707708 N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide CAS No. 2034320-38-0

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide

Cat. No.: B2707708
CAS No.: 2034320-38-0
M. Wt: 336.45
InChI Key: WKWKIRWMGIRJBD-UHFFFAOYSA-N
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Description

N-(1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide is a synthetic small molecule characterized by a tetrahydrocinnolin core fused to a piperidine scaffold, with a cyclopropanesulfonamide substituent at the piperidine’s 4-position.

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c21-23(22,14-5-6-14)19-13-7-9-20(10-8-13)16-11-12-3-1-2-4-15(12)17-18-16/h11,13-14,19H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWKIRWMGIRJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the cinnoline moiety. The final step involves the cyclopropanation and sulfonamide formation under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: The compound could have therapeutic potential, particularly if it exhibits biological activity against specific targets.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The piperidine and cinnoline moieties may interact with enzymes or receptors, modulating their activity. The sulfonamide group could also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key structural distinctions and similarities between the target compound and analogs from the evidence are summarized below:

Table 1: Molecular and Structural Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Pharmacological Activity Reference
N-(1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide C₁₆H₂₅N₅O₂S ~351.4 Tetrahydrocinnolin-Piperidine Cyclopropanesulfonamide Not reported N/A
N-((1S,3R,4S)-3-Ethyl-4-(imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclopentyl)cyclopropanesulfonamide C₂₁H₂₄N₆O₂S ~432.5 Imidazo-pyrrolo-pyridine-Cyclopentyl Cyclopropanesulfonamide, Ethyl Not specified
Goxalapladib C₄₀H₃₉F₅N₄O₃ 718.8 Naphthyridine-Piperidinyl Trifluoromethyl, Acetamide Atherosclerosis

Key Observations :

  • Core Heterocycles: The tetrahydrocinnolin core in the target compound differs from the imidazo-pyrrolo-pyridine () and naphthyridine () systems, which may alter π-π stacking and target-binding kinetics.
  • Sulfonamide vs.
  • Molecular Weight : The target compound (~351.4 g/mol) is significantly smaller than Goxalapladib (718.8 g/mol), suggesting better bioavailability but reduced polypharmacology.

Pharmacological and Physicochemical Properties

While direct activity data for the target compound is unavailable, inferences can be drawn from structural analogs:

  • Metabolic Stability : The cyclopropanesulfonamide group may enhance stability compared to Goxalapladib’s acetamide, which is prone to hydrolysis .
  • Target Selectivity: The tetrahydrocinnolin core’s planar structure could favor kinase inhibition, whereas ’s imidazo-pyrrolo-pyridine may intercalate with DNA or RNA .
  • Solubility : The piperidine moiety in the target compound likely improves aqueous solubility relative to ’s cyclopentyl derivatives .

Biological Activity

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

  • Piperidine Ring : Contributes to the compound's basicity and ability to interact with biological targets.
  • Cyclopropanesulfonamide Group : Imparts unique chemical reactivity and potential for biological activity.
  • Tetrahydrocinnoline Moiety : This structural feature is associated with various pharmacological effects.

The molecular formula of this compound is C16H24N4O2SC_{16}H_{24}N_{4}O_{2}S, which suggests a relatively complex compound suitable for further biological evaluation.

Pharmacological Potential

The pharmacological properties of this compound can be inferred from related derivatives. For instance, compounds containing tetrahydrocinnoline have been studied for their:

  • Antitumor Activity : Some derivatives have shown promise in cancer treatment.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties.

Case Studies

  • Antitumor Activity : A study investigating similar tetrahydrocinnoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. These findings suggest that this compound may also possess similar properties.
  • Anti-inflammatory Properties : Research on sulfonamide derivatives has highlighted their effectiveness in reducing inflammation in animal models. This supports the hypothesis that our compound might exhibit comparable anti-inflammatory activity.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Tetrahydrocinnoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Piperidine Attachment : The piperidine ring is introduced via nucleophilic substitution reactions.
  • Cyclopropanesulfonamide Formation : Final steps involve the introduction of the sulfonamide group under controlled conditions to ensure high yield and purity.
StepReaction TypeKey Reagents
1CyclizationCinnoline precursors
2Nucleophilic SubstitutionPiperidine derivatives
3SulfonamidationSulfonyl chlorides

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